1-Bromo-3-(neopentyloxy)benzene
Overview
Description
1-Bromo-3-(neopentyloxy)benzene is a chemical compound with the molecular formula C11H15BrO and a molecular weight of 243.14 . It is used in various chemical reactions and can be obtained from several suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom and a neopentyloxy group attached to it . The neopentyloxy group is an ether group, which consists of an oxygen atom connected to a neopentyl group. The bromine atom is directly attached to the benzene ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.14 and is stored at temperatures between 2-8°C in a sealed, dry environment .Scientific Research Applications
Organic Synthesis and Ligand Design
Synthesis of Luminescent Platinum Complexes
A study by Rochester et al. (2009) explores the synthesis of luminescent platinum complexes using derivatives of 1,3-di(2-pyridyl)benzene, highlighting the role of electron-rich pendants in modulating excited states through ion binding. This research demonstrates the application of 1,3-di(2-pyridyl)benzene derivatives in designing luminescent materials for potential use in sensors and organic light-emitting diodes (OLEDs) (Rochester, Develay, Záliš, & Williams, 2009).
Materials Science
Development of Advanced Materials
In the field of materials science, the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene by Patil et al. (2012) serve as a precursor for graphene nanoribbons with controlled edge morphology. This research underlines the importance of specific bromo-substituted benzene derivatives in the bottom-up synthesis of planar graphene structures, which are crucial for electronics and optoelectronics (Patil, Uthaisar, Barone, & Fahlman, 2012).
Coordination Chemistry
Catalysis and Coordination Complexes
The work of Uhl et al. (2005) on the facile synthesis of a gallium-bridged [3,3,3]-cyclophane showcases the innovative application of hydrogallation reactions. This research provides new insights into the synthesis of metal-bridged cyclophanes, highlighting the versatility of bromo-substituted benzene derivatives in the formation of complex structures with potential applications in catalysis and the development of new materials (Uhl, Breher, Haddadpour, & Rogel, 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-bromo-3-(2,2-dimethylpropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)8-13-10-6-4-5-9(12)7-10/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBVPHSNXXQEOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680766 | |
Record name | 1-Bromo-3-(2,2-dimethylpropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528528-63-4 | |
Record name | 1-Bromo-3-(2,2-dimethylpropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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